molecular formula C12H24F2OSi B12590306 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol CAS No. 649717-93-1

1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol

Cat. No.: B12590306
CAS No.: 649717-93-1
M. Wt: 250.40 g/mol
InChI Key: KLSDLHSEZQGOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol: is an organofluorine compound characterized by the presence of both fluorine and silicon atoms within its structure. This compound is of interest due to its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of fluorine atoms into an organic framework. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hydrocarbon, is treated with a fluorinating agent. The reaction conditions often require the presence of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorine and the potential hazards associated with its handling.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is used as a building block for the synthesis of more complex organofluorine compounds

Biology and Medicine: The compound’s fluorinated nature makes it valuable in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a useful intermediate in drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves the interaction of its fluorine and silicon atoms with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its overall properties.

Comparison with Similar Compounds

  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one
  • Difluoro(trimethylsilyl)acetonitrile

Comparison: Compared to these similar compounds, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to its specific combination of fluorine and silicon atoms within a pentenol framework. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in various fields.

Properties

CAS No.

649717-93-1

Molecular Formula

C12H24F2OSi

Molecular Weight

250.40 g/mol

IUPAC Name

1,1-difluoro-4-methyl-2-triethylsilylpent-4-en-2-ol

InChI

InChI=1S/C12H24F2OSi/c1-6-16(7-2,8-3)12(15,11(13)14)9-10(4)5/h11,15H,4,6-9H2,1-3,5H3

InChI Key

KLSDLHSEZQGOOM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(CC(=C)C)(C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.